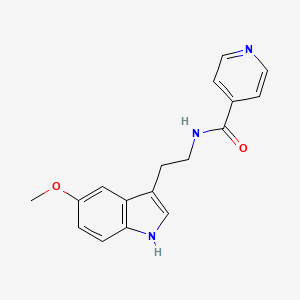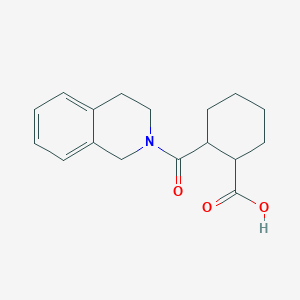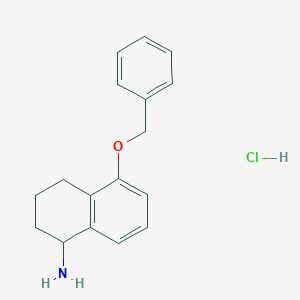
5-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves several steps. One common method includes the following steps:
Formation of the Tetrahydronaphthalene Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Benzyloxy Group: This step involves the alkylation of the tetrahydronaphthalene core with benzyl alcohol in the presence of a strong base.
Formation of the Hydrochloride Salt: The final step involves the protonation of the amine group with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the amine group can yield secondary or tertiary amines.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 5-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Benzyloxytryptamine: A tryptamine derivative with similar structural features.
5-Methoxytryptamine: Another tryptamine derivative with a methoxy group instead of a benzyloxy group.
Sumatriptan: A drug used to treat migraines, structurally related to tryptamines.
Uniqueness
5-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific combination of a tetrahydronaphthalene core with a benzyloxy group and an amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C17H20ClNO |
|---|---|
Peso molecular |
289.8 g/mol |
Nombre IUPAC |
5-phenylmethoxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C17H19NO.ClH/c18-16-10-4-9-15-14(16)8-5-11-17(15)19-12-13-6-2-1-3-7-13;/h1-3,5-8,11,16H,4,9-10,12,18H2;1H |
Clave InChI |
FHFVBYIQVGOLBB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C1)C(=CC=C2)OCC3=CC=CC=C3)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






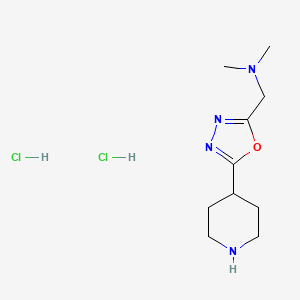
![8-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B11839231.png)

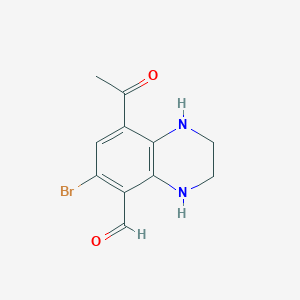


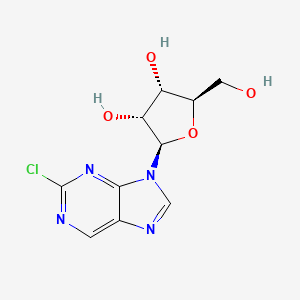
![4-Hydroxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B11839251.png)
